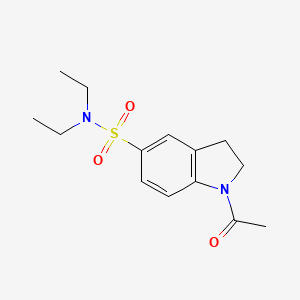![molecular formula C20H16ClNO2 B5796128 N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been developed for its potential therapeutic use in treating various diseases. The compound is known to have a high affinity for the protein target, and its unique chemical structure makes it a promising candidate for drug development.
Mechanism of Action
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a selective inhibitor of the protein target, N-myristoyltransferase (NMT). NMT is an essential enzyme that plays a critical role in the post-translational modification of proteins. This compound binds to the active site of NMT, preventing it from carrying out its normal function. This inhibition of NMT activity leads to a decrease in the production of certain proteins, which in turn can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being treated. In cancer cells, this compound has been shown to induce cell death through a variety of mechanisms, including the inhibition of protein synthesis and the induction of apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide for lab experiments is its high selectivity for NMT. This specificity allows researchers to target specific proteins and pathways, which can lead to a better understanding of disease mechanisms and potential therapeutic targets. However, the synthesis of this compound is complex and time-consuming, which can limit its use in high-throughput screening assays.
Future Directions
There are many potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide and related compounds. One area of focus is the optimization of the compound's pharmacokinetic properties, which could improve its efficacy and reduce potential side effects. Another area of interest is the development of combination therapies that target multiple pathways, which could improve treatment outcomes for complex diseases such as cancer. Additionally, the use of this compound in combination with other drugs or therapies, such as immunotherapy, could lead to new treatment strategies for a variety of diseases.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide involves a series of chemical reactions that begin with the reaction of 4-chlorophenol with 4-bromoanisole to produce 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with 2-methylbenzoyl chloride to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. The compound has been shown to have activity against various types of cancer, including breast, lung, and pancreatic cancer. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-4-2-3-5-19(14)20(23)22-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVKKBLSOXSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)


![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
